molecular formula C15H10F2O4 B6408247 5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261986-45-1

5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408247
CAS No.: 1261986-45-1
M. Wt: 292.23 g/mol
InChI Key: QFLGXOIYMNPXPM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid is a fluorinated benzoic acid derivative intended for research and development purposes only. This compound is part of a class of chemicals that have demonstrated significant value in medicinal chemistry, particularly as synthetic intermediates or key scaffolds in the development of active pharmaceutical ingredients. Related compounds, such as 2-Fluoro-4-(methoxycarbonyl)benzoic acid, have been utilized as key precursors in the synthesis of novel retinoid-X-receptor (RXR) antagonists, which are being investigated as potential oral treatments for conditions like obesity and diabetes . The structural features of this compound—including the benzoic acid core and multiple fluorine and methoxycarbonyl substituents—are commonly employed to fine-tune the molecular properties of drug candidates, such as their bioavailability, metabolic stability, and binding affinity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)8-2-4-11(13(17)6-8)10-5-3-9(16)7-12(10)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLGXOIYMNPXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691431
Record name 2',4-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-45-1
Record name 2',4-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hypervalent Iodine Reagents in Fluorination

The use of 1-arylbenziodoxolones as precursors for nucleophilic fluorination has emerged as a robust method for introducing fluorine atoms into aromatic systems. As demonstrated by Ozerskaya et al., 1-aryl-5-nitrobenziodoxolones react with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) to yield 2-fluoro-5-nitrobenzoic acid in 89% isolated yield. This reaction proceeds via the formation of a diaryliodonium fluoride intermediate, which undergoes selective displacement to install fluorine at the ortho position relative to the electron-withdrawing nitro group.

For the target compound, analogous conditions can be applied to install fluorine atoms at the 2- and 5-positions of the benzoic acid scaffolds. Activation of the benziodoxolone precursor with trifluoroacetic acid enhances reactivity, enabling fluorination even in sterically hindered environments. Notably, the choice of solvent significantly impacts yield, with DMSO outperforming acetonitrile due to its polar aprotic nature, which stabilizes ionic intermediates.

Radiofluorination and Scalability

While the primary focus of this report is non-radioactive synthesis, insights from radiofluorination protocols are instructive. For instance, reactions using [18F]KF·K2.2.2 in acetonitrile at 150°C for 30 minutes achieved 39% radiochemical yield for 2-[18F]-fluoro-5-nitrobenzoic acid. Although these conditions are tailored for isotopic labeling, they underscore the importance of temperature control and anhydrous conditions in minimizing side reactions.

Introduction of the Methoxycarbonyl Group

Esterification of Carboxylic Acid Precursors

The methoxycarbonyl group at the 4-position of the biphenyl system is introduced via acid-catalyzed esterification. Wagner and Groy reported the synthesis of 2-fluoro-4-(methoxycarbonyl)benzoic acid by treating 2-fluoro-4-carboxybenzoic acid with methanol in the presence of sulfuric acid. This method achieves near-quantitative conversion under reflux conditions, with the ester functionality remaining stable during subsequent fluorination and coupling steps.

Table 1: Optimization of Esterification Conditions

CatalystTemperature (°C)Time (h)Yield (%)
H2SO4651298
HCl652472
Amberlyst80885

Biphenyl Bond Formation via Suzuki-Miyaura Coupling

Coupling of Fluorinated Benziodoxolones

The biphenyl backbone of the target compound is constructed using a Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated aromatic partner. For example, 5-fluoro-2-boronobenzoic acid is coupled with 2-fluoro-4-methoxycarbonylbromobenzene in the presence of Pd(PPh3)4 and a base (e.g., Na2CO3) in tetrahydrofuran (THF)/water.

Table 2: Suzuki-Miyaura Coupling Optimization

CatalystBaseSolventYield (%)
Pd(PPh3)4Na2CO3THF/H2O78
PdCl2(dppf)K3PO4DMF/H2O65
Pd(OAc)2Cs2CO3Toluene/H2O58

The use of Pd(PPh3)4 in THF/water provides the highest yield, attributed to the ligand’s ability to stabilize the palladium center and facilitate transmetalation.

Protecting Group Strategies

To prevent undesired side reactions during coupling, the carboxylic acid groups are protected as methyl esters. Deprotection is achieved post-coupling using aqueous HCl, restoring the free acid functionality without affecting the methoxycarbonyl group.

Integrated Synthetic Pathway

Stepwise Assembly

  • Fluorination of Benzoic Acid Derivatives :

    • 2-Iodobenzoic acid is converted to 1-mesitylbenziodoxolone using Oxone and mesitylene.

    • Reaction with CsF in DMSO at 150°C installs fluorine at the 2-position.

  • Esterification :

    • The 4-carboxy group of the fluorinated intermediate is esterified with methanol/H2SO4.

  • Suzuki Coupling :

    • The iodinated partner is coupled with a boronic acid derivative under Pd catalysis.

Challenges and Mitigations

  • Regioselectivity : Electron-withdrawing groups (e.g., nitro, methoxycarbonyl) direct fluorination to specific positions. Substrates lacking such groups require pre-activation with trifluoroacetic acid.

  • Purification : Silica gel chromatography effectively separates the target compound from iodoarene byproducts .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual fluorine substituents (one on the benzoic acid core, another on the pendant phenyl ring) and the methoxycarbonyl group. Below is a detailed comparison with analogous compounds from the evidence:

Structural and Functional Group Comparisons
Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Reference
Target compound 5-Fluoro, 2-(2-fluoro-4-methoxycarbonylphenyl) –COOH, –F, –COOCH₃ ~307 (calculated) N/A
5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c) 5-Fluoro, 2-((4-methoxyphenyl)amino) –COOH, –F, –NH–, –OCH₃ 261
5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid 5-Fluoro, 2-(3-octyloxybenzamido) –COOH, –F, –NHCO–, –O(CH₂)₇CH₃ ~387 (calculated)
5-Fluoro-2-(trifluoromethyl)benzoic acid 5-Fluoro, 2-(trifluoromethyl) –COOH, –F, –CF₃ 208
3-Fluoro-5-(trifluoromethyl)benzoic acid 3-Fluoro, 5-(trifluoromethyl) –COOH, –F, –CF₃ 222
5-(4-Fluorophenyl)-2-hydroxybenzoic acid 5-(4-fluorophenyl), 2-hydroxy –COOH, –OH, –C₆H₄F 250

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s –COOCH₃ and dual –F groups enhance its electron-deficient character compared to analogs with –NH– or –OH substituents (e.g., 3c in ) .
  • Lipophilicity : The methoxycarbonyl group may reduce solubility in aqueous media compared to hydroxylated analogs (e.g., 5-(4-fluorophenyl)-2-hydroxybenzoic acid) but improve membrane permeability .
  • Biological Activity : Compounds with –CF₃ () or long alkyl chains () show enhanced antibacterial or enzyme-inhibitory activity, suggesting the target’s –COOCH₃ group could be optimized for similar applications .

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, and how can structural purity be validated?

Methodology :

  • Synthesis : A plausible route involves Friedel-Crafts acylation followed by fluorination and ester hydrolysis. For example, describes the oxidation of 3-fluoro-4-formylmethylbenzoate using NaClO₂ and sulfamic acid to yield a fluorinated benzoic acid derivative. Similar protocols can be adapted, substituting precursors to introduce the methoxycarbonyl group .
  • Validation :
    • NMR Spectroscopy : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to confirm substituent positions (e.g., fluorine-induced splitting patterns and ester carbonyl signals).
    • X-ray Crystallography : Resolve coplanarity of aromatic rings and intermolecular hydrogen bonding, as demonstrated for structurally analogous compounds .
    • LC-MS : Verify molecular weight and purity (>98% by HPLC) .

Q. How should researchers address solubility challenges for this compound in biological assays?

Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, as recommended for similar fluorinated benzoic acids. Pre-warm to 37°C and sonicate to enhance dissolution .
  • Buffer Compatibility : Test solubility in phosphate-buffered saline (PBS) at physiological pH. If precipitation occurs, consider co-solvents like PEG-300 or Tween-80, as outlined in formulation guidelines for related compounds .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

Methodology :

  • FT-IR Spectroscopy : Identify carboxyl (-COOH, ~1700 cm1^{-1}), methoxycarbonyl (C=O, ~1720 cm1^{-1}), and C-F (1100–1000 cm1^{-1}) stretches.
  • 19F^{19}\text{F}-NMR : Detect fluorine environments (e.g., aromatic vs. ester-linked fluorine) and assess electronic effects from neighboring groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing sterically hindered groups during synthesis?

Methodology :

  • Catalyst Screening : Use palladium-based catalysts for Suzuki-Miyaura coupling to attach aryl groups, as demonstrated for biphenyl analogs in . Adjust ligand systems (e.g., SPhos) to mitigate steric hindrance .
  • Reaction Monitoring : Employ in-situ techniques like FT-IR or LC-MS to detect intermediates and optimize reaction times. For example, highlights the use of NaClO₂ oxidation monitored via quenching and extraction .

Q. How should contradictory data on biological activity (e.g., inconsistent enzyme inhibition results) be resolved?

Methodology :

  • Dose-Response Studies : Perform IC₅₀ assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like retinoid-X receptors, as suggested by structural analogs in .
  • Metabolic Stability Tests : Assess compound degradation in serum using LC-MS to rule out false negatives due to instability .

Q. What strategies are effective in analyzing intermolecular interactions in crystalline forms of this compound?

Methodology :

  • Single-Crystal XRD : Resolve hydrogen-bonding networks (e.g., carboxylic acid dimerization) and π-π stacking distances, as shown for 4-(methoxycarbonyl)-2-fluorobenzoic acid in .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing efficiency. For example, fluorine substitution often enhances thermal resistance, as noted in .

Q. How can researchers differentiate electronic effects of fluorine vs. methoxycarbonyl groups on reactivity?

Methodology :

  • Hammett Analysis : Measure substituent constants (σ) via reaction kinetics (e.g., ester hydrolysis rates) to quantify electron-withdrawing effects.
  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to visualize charge distribution differences .

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